molecular formula C14H20BrNO2 B8147513 N-Boc-N-methyl-3-bromophenethylamine

N-Boc-N-methyl-3-bromophenethylamine

Cat. No.: B8147513
M. Wt: 314.22 g/mol
InChI Key: VWFMKQSNWIWILI-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-3-bromophenethylamine is a synthetic intermediate of value in organic chemistry and drug discovery research. This compound features a phenethylamine scaffold that is both N-methylated and protected with a tert-butyloxycarbonyl (Boc) group, making it a versatile building block for the construction of more complex molecules . The Boc protecting group is a cornerstone in modern synthetic chemistry, used to shield amines from unwanted reactions during multi-step sequences . It is stable under basic conditions and to nucleophiles but can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This orthogonality makes it compatible with other common protecting group strategies, such as those using base-labile Fmoc groups . The presence of the 3-bromo substituent on the aromatic ring provides a handle for further functionalization via modern cross-coupling methodologies, such as Suzuki or Heck reactions, enabling the introduction of diverse structural elements . While a specific published application for this compound was not identified, closely related N-Boc-protected bromophenethylamines are employed in pharmaceutical research. For instance, similar compounds serve as key intermediates in the synthesis of chemical probes, such as allosteric modulators for protein targets . Researchers utilize this family of compounds to explore structure-activity relationships (SAR) and to improve the drug-like properties of lead molecules . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a appropriately controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)9-8-11-6-5-7-12(15)10-11/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFMKQSNWIWILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Di-tert-butyl dicarbonate (Boc₂O) is the preferred reagent for introducing the Boc group. In a representative procedure, 3-bromophenethylamine is treated with Boc₂O (1.1 equivalents) in a 1,4-dioxane/water solvent system using sodium bicarbonate (3 equivalents) as a base. The reaction proceeds at ambient temperature, achieving 98% yield of N-Boc-3-bromophenethylamine (Compound 7). The aqueous-organic biphasic system facilitates efficient mixing while minimizing side reactions such as hydrolysis of Boc₂O.

Comparative Solvent Systems

Alternative solvents like tetrahydrofuran (THF) and dichloromethane (DCM) have been explored for Boc protection. However, dioxane/water outperforms these in yield and reaction rate due to its ability to solubilize both the amine and Boc₂O. Methanol, though cost-effective, risks transesterification with Boc₂O, leading to lower yields.

Table 1: Boc Protection Conditions for 3-Bromophenethylamine

Solvent SystemBaseTemperatureYieldReference
Dioxane/WaterNaHCO₃25°C98%
THFEt₃N0°C → 25°C85%
DCMDMAP25°C78%

N-Methylation Strategies for Boc-Protected Amines

Introducing the methyl group to N-Boc-3-bromophenethylamine presents challenges due to the reduced nucleophilicity of the Boc-protected amine. Two primary strategies emerge: direct alkylation and reductive amination .

Direct Alkylation with Methyl Iodide

Treatment of N-Boc-3-bromophenethylamine with methyl iodide (1.2 equivalents) in the presence of a strong base like sodium hydride (NaH) in THF at 0°C→25°C achieves N-methylation. This method, adapted from analogous procedures, yields 65–72% of the desired product. However, overalkylation to quaternary ammonium salts remains a concern, necessitating precise stoichiometric control.

Reductive Amination with Formaldehyde

Reductive amination using formaldehyde (2 equivalents) and sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) in methanol at 25°C offers a milder alternative. The Boc group’s electron-withdrawing effect slows imine formation, but prolonged reaction times (24–48 hours) improve yields to ~60%.

Table 2: Methylation Efficiency Under Varied Conditions

MethodReagentsSolventYieldReference
Direct AlkylationCH₃I, NaHTHF72%
Reductive AminationHCHO, NaBH₃CNMeOH60%
Eschweiler-ClarkeHCOOH, HCHOH₂O55%

Optimization of Sequential Protection-Methylation

Achieving high purity and yield requires careful sequencing of Boc protection and methylation.

Boc-First Approach

Protecting the amine prior to methylation avoids competing side reactions. However, the Boc group’s steric bulk impedes methylation, necessitating elevated temperatures (50–60°C) and extended reaction times.

Methylation-First Approach

Methylating 3-bromophenethylamine to form N-methyl-3-bromophenethylamine followed by Boc protection is theoretically viable. However, Boc protection of secondary amines requires harsher conditions (e.g., Boc-Cl with DMAP in DCM), yielding ≤50%.

Comparative Analysis of Synthetic Routes

Route A (Boc-First):

  • Boc protection (98% yield).

  • Methylation via direct alkylation (72% yield).
    Overall Yield: 70.6%.

Route B (Methylation-First):

  • Methylation via Eschweiler-Clarke (55% yield).

  • Boc protection with Boc-Cl (50% yield).
    Overall Yield: 27.5%.

Route A is superior in yield and practicality, despite requiring stringent methylation conditions.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-3-bromophenethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Formation of substituted phenethylamines.

    Deprotection Reactions: Formation of free amines.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.

Scientific Research Applications

N-Boc-N-methyl-3-bromophenethylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms involving phenethylamine derivatives.

    Medicine: Utilized in the development of new drugs and therapeutic agents targeting various diseases.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-3-bromophenethylamine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with biological targets such as receptors, enzymes, or transporters, influencing various physiological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Structure Molecular Formula Molecular Weight (g/mol) Substituent Position Log P Solubility (mg/ml) CYP Inhibition Synthetic Accessibility
N-Boc-N-methyl-3-bromophenethylamine Phenethylamine, Boc-protected, 3-Br C₁₄H₁₉BrNO₂* 313.22* 3-Bromo ~3.34† ~0.045† Likely CYP1A2, 2C19, 2C9‡ Moderate (SA Score: ~2.09†)
N-Boc-2-(4-Bromophenyl)ethylamine Phenethylamine, Boc-protected, 4-Br C₁₃H₁₈BrNO₂ 300.19 4-Bromo 3.34 0.0453 CYP1A2, 2C19, 2C9 Moderate (SA Score: 2.09)
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine Propylamine, 4-Br, pyridine C₁₆H₁₈BrN₃* 340.24* 4-Bromo N/A N/A N/A High (simple alkylation)
N-Boc-N-methyl-3-bromo-aniline Aniline, Boc-protected, 3-Br C₁₂H₁₆BrNO₂ 286.16 3-Bromo ~3.12† ~0.0255† Likely weaker CYP inhibition High (direct Boc protection)

Notes:

  • *Calculated based on structural similarity.
  • †Estimated from analogous compounds in evidence.
  • ‡Inferred from positional isomer data in .
Key Observations:

Substituent Position : The meta-bromo substitution in this compound vs. para-bromo in alters electronic effects. The meta-position may reduce steric hindrance in coupling reactions compared to para-substituted analogs.

The pyridine-containing compound exhibits higher polarity due to the heteroaromatic ring.

CYP Inhibition : The target compound likely shares CYP1A2/2C19/2C9 inhibition with , critical for drug metabolism considerations. In contrast, ’s aniline structure may reduce CYP interactions due to reduced electron density.

Pharmacokinetic and Toxicity Profiles

  • Solubility : Both phenethylamine derivatives (target and ) show moderate solubility (~0.045 mg/ml), suitable for in vitro assays but may require formulation optimization for in vivo use.
  • PAINS/Brenk Alerts: None reported for or , suggesting low risk of promiscuous binding.

Biological Activity

N-Boc-N-methyl-3-bromophenethylamine is a compound with significant implications in organic synthesis and biological research. Its unique structure allows for various applications, particularly in the development of pharmaceuticals and the study of biological mechanisms. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a bromine atom at the 3-position of the phenyl ring, a methyl group attached to the nitrogen atom, and a Boc (tert-butoxycarbonyl) protecting group on the amine. The synthesis typically involves:

  • Protection of the Amino Group : The amino group of phenethylamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or potassium carbonate.
  • Bromination : The protected phenethylamine undergoes bromination using agents such as bromine or N-bromosuccinimide, often at low temperatures to control regioselectivity.
  • Deprotection : The Boc group can be removed using acidic conditions to yield the free amine, which is crucial for its biological activity .

The mechanism of action for this compound involves its interaction with various biological targets. Upon deprotection, the free amine can bind to receptors, enzymes, or transporters, influencing physiological processes. This compound's structural characteristics allow it to participate in substitution reactions, which are essential for modifying its biological properties .

Biological Activity

This compound has been studied for its potential effects on several biological pathways:

  • Inhibition of DNA Methyltransferases (DNMTs) : Research indicates that derivatives of phenethylamine can inhibit DNMT activity, which is crucial in cancer biology due to its role in gene silencing .
  • Neurotransmitter Interaction : Compounds similar to this compound have shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases .
  • CNS Activity : Studies on analogues suggest that modifications to the structure can influence central nervous system activity, potentially leading to therapeutic agents for psychiatric disorders .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
DNMT InhibitionInhibitory effects on DNMTs were observed with specific analogues derived from phenethylamine.
Neurotransmitter ModulationSimilar compounds exhibited neuroprotective effects by interacting with nNOS pathways.
CNS EffectsStructural modifications influenced psychoactive properties and receptor binding affinities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Boc-N-methyl-3-bromophenethylamine, and how can intermediates be characterized?

  • Methodology : A two-step approach is typical. First, introduce the N-methyl group to 3-bromophenethylamine via reductive alkylation using formaldehyde and a reducing agent (e.g., NaBH4). Second, protect the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) . Key intermediates (e.g., N-methyl-3-bromophenethylamine) should be characterized by <sup>1</sup>H/<sup>13</sup>C-NMR and LC-MS to confirm regiochemistry and purity. For example, <sup>1</sup>H-NMR can verify methyl group integration (~δ 2.2 ppm) and Boc-group tert-butyl signals (~δ 1.4 ppm) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology : Combine spectroscopic and chromatographic methods:

  • NMR : <sup>1</sup>H-NMR detects aromatic protons (δ 6.8–7.4 ppm for bromophenyl), Boc-group signals, and methyl groups. <sup>13</sup>C-NMR confirms carbonyl (Boc, ~155 ppm) and quaternary carbons .
  • HPLC/LC-MS : Use a C18 column with UV detection (λ = 254 nm) and mass spectrometry to assess purity and molecular ion peaks (e.g., [M+H]<sup>+</sup> for C₁₄H₂₀BrNO₂: ~322 m/z) .
  • Elemental Analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use a fume hood, nitrile gloves, and safety goggles. Avoid skin contact due to potential amine reactivity. Store under inert gas (Ar/N₂) at 2–8°C to prevent Boc-group hydrolysis. Dispose of waste via halogenated solvent disposal protocols, as brominated byproducts may form .

Advanced Research Questions

Q. How can researchers optimize the Boc protection step to minimize side reactions (e.g., di-Boc formation or dealkylation)?

  • Methodology :

  • Temperature Control : Perform Boc protection at 0–5°C to suppress exothermic side reactions .
  • Stoichiometry : Use 1.1 equivalents of Boc₂O to limit di-Boc formation. Monitor via TLC (Rf shift from polar amine to less polar Boc-protected product) .
  • Base Selection : Triethylamine is effective but may require scavenging excess with aqueous HCl. DMAP (catalytic) accelerates the reaction at lower temperatures .

Q. How can positional isomerism (e.g., 2- vs. 3-bromo substitution) be resolved during synthesis or analysis?

  • Methodology :

  • NOESY NMR : Correlate aromatic proton spatial relationships to confirm bromine position. For 3-bromo substitution, NOE between H-2 and H-6 protons is absent .
  • X-ray Crystallography : Definitive confirmation of regiochemistry if crystals are obtainable .
  • GC-MS/MS : Use fragmentation patterns; 3-bromo derivatives show distinct cleavage compared to 2- or 4-isomers .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodology :

  • Acidic Conditions : Avoid prolonged exposure to TFA during Boc deprotection. Use milder acids (e.g., HCl/dioxane) and monitor reaction progress via LC-MS .
  • Basic Conditions : Limit NaOH concentrations (<1 M) during workup to prevent β-elimination of the bromophenyl group. Stabilize with radical inhibitors (e.g., BHT) if heating is required .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be evaluated for downstream applications?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or NiCl₂(dppf) with aryl boronic acids. Monitor coupling efficiency via <sup>19</sup>F-NMR (if fluorinated partners are used) or HPLC .
  • Kinetic Studies : Vary temperature (60–100°C) and ligand ratios to optimize turnover. Side products (e.g., debrominated species) indicate catalyst poisoning or oxidative addition inefficiency .

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